molecular formula C26H22ClF2N3O3 B6517426 4-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(4-fluorophenyl)methyl]butanamide CAS No. 899901-72-5

4-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(4-fluorophenyl)methyl]butanamide

Número de catálogo: B6517426
Número CAS: 899901-72-5
Peso molecular: 497.9 g/mol
Clave InChI: NRPZTEPDPNMFIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{1-[(2-Chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(4-fluorophenyl)methyl]butanamide is a synthetic small molecule featuring a tetrahydroquinazolinone core substituted with a 2-chloro-4-fluorobenzyl group at the N1 position and a 4-fluorobenzylamide moiety at the C3 position. The compound’s structure combines a bicyclic quinazolinone scaffold with halogenated aromatic groups, which are common pharmacophores in medicinal chemistry for enhancing binding affinity and metabolic stability.

Propiedades

IUPAC Name

4-[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF2N3O3/c27-22-14-20(29)12-9-18(22)16-32-23-5-2-1-4-21(23)25(34)31(26(32)35)13-3-6-24(33)30-15-17-7-10-19(28)11-8-17/h1-2,4-5,7-12,14H,3,6,13,15-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPZTEPDPNMFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CCCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(4-fluorophenyl)methyl]butanamide, often referred to as a tetrahydroquinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by a tetrahydroquinazoline core substituted with various functional groups that may influence its biological properties. The IUPAC name indicates significant substituents that could be responsible for its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinazoline have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain analogs demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells and other cancer types .

Anticonvulsant Effects

In the context of anticonvulsant activity, compounds resembling this structure have been tested in picrotoxin-induced convulsion models. The results suggest that modifications to the phenyl groups can enhance anticonvulsant efficacy. For example, a related compound showed a median effective dose (ED50) significantly lower than standard treatments .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of halogen substituents on the phenyl rings plays a crucial role in enhancing biological activity. Specifically:

  • Chloro and Fluoro Substituents : These groups are known to influence lipophilicity and receptor binding affinity.
  • Dioxo Group : The dioxo functionality may contribute to the compound's ability to interact with biological targets effectively.

Case Studies

  • Anticancer Studies : A series of tetrahydroquinazoline derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Compounds with para-substituted phenyl groups exhibited enhanced activity compared to their ortho counterparts .
  • Anticonvulsant Activity : In a study evaluating the anticonvulsant potential of related compounds, it was found that specific substitutions led to a marked increase in protective indices against seizures induced by picrotoxin .

Data Table: Biological Activity Summary

Activity TypeModel UsedEffective Dose (ED50)Reference
AnticancerA549 Cell Line< 10 µM
AnticonvulsantPicrotoxin-induced Seizures18.4 mg/kg
CytotoxicityVarious Cancer Cell LinesIC50 < 20 µM

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Substituents/Functional Groups Key Properties/Applications Reference
Target Compound Tetrahydroquinazolinone - N1: 2-chloro-4-fluorobenzyl
- C3: Butanamide linked to 4-fluorobenzyl
Hypothesized applications in kinase inhibition or protease modulation (inferred from core) N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole - Sulfonylphenyl group
- 2,4-Difluorophenyl
Antifungal/antibacterial activity; tautomeric stability confirmed via IR/NMR
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide [50] Tetrahydropyrimidine - 3-(2,4-Difluorobenzyl)
- N-linked chloro-fluorophenyl carboxamide
Potential kinase inhibitors; synthesized via EDC/HOBt coupling
1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid [29b] Pyrazole - 4-Fluorophenyl
- Carboxylic acid and cyclohexane groups
Evaluated for neurotensin receptor modulation (Calcium mobilization assays)
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Butanamide-Thiazole hybrid - Sulfonamide
- Thiazole
Antiproliferative or antimicrobial applications (structural inference)

Physicochemical and Pharmacokinetic Insights

Halogenation Effects:

  • Fluorine and Chlorine Substitutions: The 2-chloro-4-fluorophenyl and 4-fluorobenzyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Similar halogenated aryl groups in and improved bioavailability and target binding in triazole and pyrimidine derivatives .
  • Amide Linkage : The butanamide chain in the target compound may improve solubility compared to simpler alkyl chains, as seen in sulfonamide-thiazole hybrids () .

Core Heterocycle Comparison:

  • Tetrahydroquinazolinone vs. Triazole/Pyrimidine: Quinazolinone: Known for kinase inhibition (e.g., EGFR inhibitors) due to planar aromaticity and hydrogen-bonding capacity. 1,2,4-Triazole (): Exhibits tautomerism, affecting electronic distribution and bioactivity . Tetrahydropyrimidine (): Flexible core with carboxamide substituents, often used in protease inhibitors .

Métodos De Preparación

Cyclocondensation of 2-Aminobenzamide Derivatives

A widely adopted route involves the reaction of 2-aminobenzamide (1 ) with aldehydes or ketones under acidic conditions. For instance, 1 reacts with arylaldehydes in dimethylformamide (DMF) at 100°C in the presence of sodium metabisulfite (Na₂S₂O₅) to yield 2-substituted quinazolin-4(3H)-ones (3 ). This method leverages the electron-deficient nature of the aldehyde to facilitate cyclization, forming the bicyclic structure with yields exceeding 70%.

Thiourea-Mediated Cyclization

An alternative approach employs thiourea and dimethyl sulfoxide (DMSO) to generate 4-substituted quinazolines. Heating 2-aminobenzophenone derivatives with thiourea in DMSO produces 4-phenylquinazolin-2(1H)-imine intermediates, which are reduced in situ by sulfur-containing byproducts to yield 1,2-dihydroquinazolin-2-amine derivatives. Subsequent elimination of ammonia affords the quinazoline core, though this method may require optimization to accommodate bulky substituents.

Introduction of the (2-Chloro-4-fluorophenyl)methyl Group

Alkylation of the tetrahydroquinazoline nitrogen is critical for installing the (2-chloro-4-fluorophenyl)methyl moiety.

Benzyl Halide Alkylation

Reaction of the quinazolinone intermediate with 2-chloro-4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C for 12–24 hours achieves N-alkylation. This step requires careful stoichiometric control to avoid di-alkylation, with yields ranging from 65% to 85% depending on solvent polarity. Polar aprotic solvents like DMF enhance reactivity but may necessitate chromatographic purification to remove unreacted starting materials.

Reductive Amination

For substrates sensitive to harsh alkylation conditions, reductive amination using 2-chloro-4-fluorobenzaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol represents a milder alternative. However, this method is less commonly reported for quinazoline derivatives and may require longer reaction times (48–72 hours).

Formation of the Butanamide Side Chain

The N-[(4-fluorophenyl)methyl]butanamide group is introduced via amidation or nucleophilic substitution.

Amide Coupling with Chlorobutanoyl Chloride

Reaction of 4-chlorobutanoyl chloride with (4-fluorophenyl)methylamine in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C produces the corresponding amide. This method, adapted from PubChem data, achieves yields of 70–80% with minimal byproducts. The chloro group in the butanamide intermediate facilitates subsequent nucleophilic displacement with the tetrahydroquinazoline core.

Nucleophilic Displacement

The chloro group in 4-chloro-N-(4-fluorobenzyl)butanamide undergoes nucleophilic substitution with the deprotonated tetrahydroquinazoline nitrogen. Using NaH in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours installs the butanamide side chain, though competing elimination reactions may reduce yields to 50–60%.

Purification and Characterization

Solvent Recrystallization

Crude products are purified via recrystallization from isopropanol-methanol mixtures (3:1 v/v), enhancing purity to >99%. For amphoteric compounds, adjusting the pH to 0.5–2.0 during workup precipitates impurities, as demonstrated in related quinazoline syntheses.

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomeric byproducts, particularly when alkylation steps lack selectivity. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further ensures purity for biological testing.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Alkylation)Method 2 (Reductive Amination)
Reagents K₂CO₃, DMF, 80°CNaBH₃CN, MeOH, 25°C
Yield 75–85%50–60%
Purity 98–99%90–95%
Key Advantage High efficiencyMild conditions

Challenges and Optimization Strategies

Regioselectivity in Alkylation

The tetrahydroquinazoline core contains multiple nucleophilic sites, risking N- vs. O-alkylation. Employing bulky bases (e.g., DBU) or low temperatures (0–5°C) favors N-alkylation, as observed in analogous quinazoline derivatives.

Stability of Intermediates

4-Chloro-N-(4-fluorobenzyl)butanamide is prone to hydrolysis under basic conditions. Storage under inert atmospheres and use of anhydrous solvents mitigate degradation.

Scalability

Industrial-scale synthesis requires solvent recovery and waste minimization. Patent data suggest replacing DMF with ethanol in alkylation steps reduces environmental impact without compromising yields .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis involves multi-step reactions, including condensation, amidation, and cyclization. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalytic systems : Use of coupling agents like EDC·HCl and HOBt·H₂O improves amide bond formation .
  • Temperature control : Reactions are typically refluxed at 80–120°C to balance reaction rate and side-product minimization .
    • Example conditions :
StepReagents/ConditionsYield Optimization Tips
AmidationEDC·HCl, HOBt·H₂O, TEAUse excess triethylamine (TEA) to neutralize HCl byproducts
CyclizationK₂CO₃, DMF, 100°CMaintain anhydrous conditions to prevent hydrolysis

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., fluorobenzyl groups) and confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns from chlorine/fluorine atoms .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies polar byproducts .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for quinazoline-recognizing targets like dihydrofolate reductase .
  • In vitro screening : Perform dose-response assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based viability assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (≤1.0 Å) to model anisotropic displacement parameters .
  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder in the quinazolinone core .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning .

Q. How can computational modeling predict binding interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., fluorophenyl groups) .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., 100 ns trajectories) using GROMACS to assess hydrogen bonding with active-site residues .

Q. What strategies resolve contradictions between crystallographic data and NMR-based structural assignments?

  • Multi-method validation :

  • Compare NOESY (NMR) distance restraints with crystallographic bond lengths .
  • Use quantum mechanical calculations (e.g., Gaussian) to reconcile discrepancies in torsion angles .
    • Data weighting : Prioritize high-resolution crystallographic data (>0.8 Å) over NMR in regions with high B-factors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Modification hotspots :

  • Fluorobenzyl groups : Replace with chloro/cyano substituents to enhance lipophilicity (logP) .
  • Butanamide linker : Shorten to propanamide or introduce branching to reduce metabolic degradation .
    • Assay design : Test analogs against mutant enzyme variants (e.g., TYMS mutants) to identify resistance profiles .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across assays?

  • Controlled variables :

  • Cell line heterogeneity : Use isogenic cell lines to isolate genetic variability .
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (48–72 hrs) .
    • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across triplicate runs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.